7-Bromoisoquinolin-1-ol

概要

説明

7-Bromoisoquinolin-1-ol (7-BIQ) is a highly versatile compound with a wide range of applications in both research and industrial settings. It is a synthetically produced isomer of the naturally occurring quinoline alkaloid, 7-hydroxyisoquinoline. 7-BIQ is a colorless, volatile liquid with a boiling point of 133°C and a melting point of -14°C. It has a molecular weight of 224.2 g/mol and a density of 1.17 g/mL.

科学的研究の応用

Antitumor Activity

7-Bromoisoquinolin-1-ol derivatives exhibit notable antitumor activity. A study on aminoquinones structurally related to marine isoquinolinequinones, including 7-Amino-6-bromoisoquinoline-5,8-quinone, highlighted significant cytotoxicity against various human tumor cell lines, including gastric adenocarcinoma, lung, bladder carcinoma, and leukemia cells. The compound demonstrated potent antitumor activity, with IC50 values lower than the reference anti-cancer agent etoposide (Delgado et al., 2012).

Synthesis and Structural Analysis

The synthesis and structural analysis of bromoisoquinoline compounds have been explored in various studies. For instance, research on the synthesis of 8-bromoisoquinolines and their crystal structure analysis provided insights into the formation mechanisms and structural characteristics of these compounds (Armengol et al., 2000). Additionally, the bromination of isoquinoline and related compounds in strong acid has been investigated, revealing the conditions and regioselectivity of bromination processes (Brown & Gouliaev, 2004).

Biisoquinoline Chelates

Research on biisoquinoline chelates, derived from 8-bromoisoquinolin-3-ol precursors, has led to the development of new families of chelates. These compounds are characterized by their endotopic but sterically nonhindering nature, useful in various chemical applications (Durola et al., 2007).

Bronchodilator and Hypotensive Actions

Compounds related to tetrahydroisoquinolines, including derivatives of this compound, have been investigated for their bronchodilating and hypotensive actions. These studies provide insights into the potential therapeutic applications of these compounds in respiratory and cardiovascular conditions (Iwasawa & Kiyomoto, 1967).

Prodrug Systems and Photolytic Synthesis

This compound derivatives have been explored as potential prodrug systems. One study described the use of a 2-nitroimidazol-5-ylmethyl unit for biomimetic reduction, leading to the release of 5-bromoisoquinolin-1-one, indicating potential for selective drug delivery to hypoxic tissues (Parveen et al., 1999). Photolytic synthesis and rearrangement of proerythrinadienones involving bromoisoquinoline precursors have also been studied, contributing to the synthesis of isoquinoline alkaloids (Kametani et al., 1972).

Antibacterial Activities

The antibacterial activities of bisisoquinolinium salts, including those derived from bromoisoquinoline compounds, have been investigated. Alterations in their chemical structure, such as the introduction of bromine atoms, significantly influence their antibacterial effectiveness (Collier et al., 1953).

Use in Photoremovable Protecting Groups

8-Bromo-7-hydroxyquinoline, a related compound, has been utilized as a photoremovable protecting group for physiological studies. Its properties allow for the controlled release of bioactive molecules, such as neurotransmitters and drugs, upon light exposure, making it valuable in biomedical research (Zhu et al., 2006).

Safety and Hazards

7-Bromoisoquinolin-1-ol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

特性

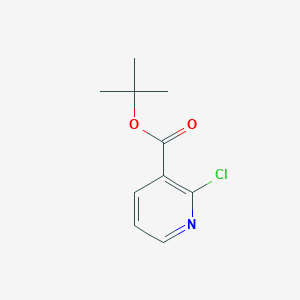

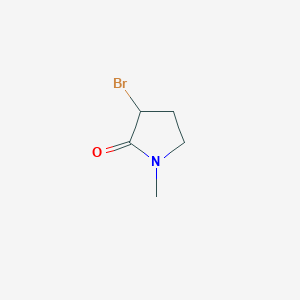

IUPAC Name |

7-bromo-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOKREQUHLPVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460915 | |

| Record name | 7-bromoisoquinolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223671-15-6 | |

| Record name | 7-bromoisoquinolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromoisoquinolin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)